molecular formula C9H9BrO3 B1269858 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 340216-58-2

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B1269858
CAS No.: 340216-58-2
M. Wt: 245.07 g/mol
InChI Key: LCSRDLZFAXUFGW-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and hydroxy functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of PDE4 inhibitors and BCL-XL inhibitors, which are crucial in the regulation of inflammatory responses and apoptosis, respectively . The interactions of this compound with these biomolecules involve binding to specific active sites, leading to inhibition or activation of enzymatic activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of prostate cancer cells by interfering with specific signaling pathways that promote cell proliferation . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it binds to the active site of PDE4, inhibiting its activity and thereby reducing the levels of cyclic AMP (cAMP) in cells . This reduction in cAMP levels affects various cellular processes, including inflammation and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of inflammation and cancer cell growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for accumulation in tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with optimized reaction conditions to enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-hydroxybenzaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-4-hydroxybenzaldehyde

Uniqueness

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxy groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRDLZFAXUFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358162
Record name 2-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340216-58-2
Record name 2-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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